The compound c[L-Phe-D-pro-L-Phe-D-trp] is a macrocyclic tetrapeptide, which consists of four amino acids arranged in a cyclic structure. This compound is notable for its potential biological activities, particularly in the realm of opioid receptor research. Its unique structural properties allow it to interact with various receptors, making it a subject of interest in pharmacological studies.
This compound can be synthesized through advanced peptide synthesis techniques, specifically solid-phase peptide synthesis followed by cyclization. Such methods are commonly employed in the laboratory for the production of cyclic peptides.
c[L-Phe-D-pro-L-Phe-D-trp] belongs to the class of cyclic peptides, which are characterized by their closed-loop structure. It is classified under tetrapeptides due to its composition of four amino acid residues.
The synthesis of c[L-Phe-D-pro-L-Phe-D-trp] typically involves:
The specific reaction conditions may include the use of coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) along with HOBt (1-Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine). After synthesis, purification techniques like high-performance liquid chromatography are employed to isolate and purify the final product.
The molecular structure of c[L-Phe-D-pro-L-Phe-D-trp] features a cyclic arrangement that enhances its stability and biological activity. The specific sequence includes L-Phenylalanine, D-Proline, L-Phenylalanine, and D-Tryptophan.
The molecular formula, molecular weight, and specific stereochemistry play critical roles in determining its interactions with biological targets. The cyclic nature contributes to its conformational rigidity, which is essential for receptor binding.
c[L-Phe-D-pro-L-Phe-D-trp] can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for c[L-Phe-D-pro-L-Phe-D-trp] primarily involves its interaction with opioid receptors. It has been shown to exhibit antagonistic properties at the kappa opioid receptor (KOR), which may prevent stress-induced reinstatement of drug-seeking behavior. The binding affinity and selectivity towards various opioid receptors are crucial for its therapeutic potential.
The physical properties of c[L-Phe-D-pro-L-Phe-D-trp] include:
Chemical properties involve reactivity patterns typical of peptides, including susceptibility to hydrolysis and potential interactions with various biological molecules.
Relevant data on melting points, boiling points, and spectral data (like NMR or mass spectrometry) would provide further insights into its characteristics but are often specific to individual synthesis batches.
c[L-Phe-D-pro-L-Phe-D-trp] has several applications in scientific research:
The systematic IUPAC name for c[L-Phe-D-Pro-L-Phe-D-Trp] is cyclo[(2S)-2-amino-3-phenylpropanoyl-(2R)-pyrrolidine-2-carbonyl-(2S)-2-amino-3-phenylpropanoyl-(2R)-2-amino-3-(1H-indol-3-yl)propanoyl], reflecting its sequence and stereochemistry [1] [9]. It belongs to the macrocyclic tetrapeptide family characterized by:
Table 1: Structural Features of c[L-Phe-D-Pro-L-Phe-D-Trp]
| Parameter | Description |
|---|---|
| Molecular formula | C₃₄H₃₅N₅O₄ |
| Average molecular weight | 577.68 g/mol |
| Key stereocenters | L-Phe¹ (S), D-Pro² (R), L-Phe³ (S), D-Trp⁴ (R) |
| Dominant turn structure | Type II' β-turn at D-Pro-L-Phe segment |
| Ring rigidity | High (due to D-Pro puckering and aromatic side-chain stacking) |
The D-configuration at Pro² and Trp⁴ confers protease resistance by disrupting substrate recognition by endogenous peptidases. Aromatic residues (Phe¹,³, Trp⁴) enable hydrophobic interactions with target proteins, while the indole moiety of D-Trp serves as a hydrogen bond donor/acceptor [6] [8]. This scaffold shares structural homology with clinical agents like romidepsin (a histone deacetylase inhibitor) but exhibits distinct pharmacophores due to its unique stereochemical pattern.
c[L-Phe-D-Pro-L-Phe-D-Trp] was first isolated as a secondary metabolite from Gram-positive bacteria, notably Bacillus and Comamonas species, through non-ribosomal peptide synthesis (NRPS) [4] [10]. Its biosynthesis involves:
In Comamonas testosteroni associated with entomopathogenic nematodes, this compound functions as an ecological mediator, suppressing competing microorganisms in nutrient-rich environments [4]. Related diketopiperazines (DKPs) containing tryptophan residues demonstrate broad antimicrobial activity, suggesting evolutionary conservation for microbial defense:
Table 2: Natural Sources and Analogues of c[L-Phe-D-Pro-L-Phe-D-Trp]
| Source Organism | Identified Analogues | Ecological Role |
|---|---|---|
| Comamonas testosteroni | Cyclo(L-Trp-L-Phe), cyclo(L-Trp-L-Pro) | Antibiotic defense compound |
| Bacillus brevis | Tyrocidines (cyclo[D-Phe-L-Pro-L-Phe-D-Phe-L-Asn-...]) | Antifungal/antibacterial agent |
| Marine Streptomyces spp. | CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) | Nematocidal compound |
Microbial fermentation yields typically range from 10–50 mg/L, though heterologous expression in E. coli using CRISPR/Cas9-engineered NRPS pathways has improved titers [8]. The compound’s occurrence in phylogenetically diverse bacteria underscores its functional importance in microbial competition.
c[L-Phe-D-Pro-L-Phe-D-Trp] exhibits multifunctional opioid receptor activity, acting as a κ-opioid receptor (KOR) antagonist and μ-opioid receptor (MOR) partial agonist. Key findings include:
Table 3: Opioid Receptor Binding and Functional Activity of c[L-Phe-D-Pro-L-Phe-D-Trp] Analogues
| Analog | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Primary Activity |
|---|---|---|---|---|
| Parent peptide | 21.8 ± 4.8 | 259 ± 29 | >10,000 | KOR antagonism |
| D-Nal(2')⁴ analog | 12.3 ± 1.8 | 63.8 ± 5 | >10,000 | MOR agonist/DOR antagonist |
| D-Bta⁴ analog | 4.29 ± 0.38 | 84.2 ± 11.8 | >10,000 | KOR antagonism |
The D-Trp⁴ residue is critical for KOR affinity, while substitutions at this position modulate receptor specificity. The D-Nal(2')⁴ analog’s MOR-agonist/DOR-antagonist profile reduces opioid tolerance by suppressing MOR endocytosis, offering a strategy for sustained analgesia [3] [7].
Though direct studies on c[L-Phe-D-Pro-L-Phe-D-Trp] are limited, structurally related tryptophan-containing cyclic peptides demonstrate:
The D-configuration at Pro² and Trp⁴ confers stability against bacterial peptidases (t₁/₂ > 60 min in S. aureus cultures), addressing a key limitation of linear antimicrobial peptides [6] [8].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8